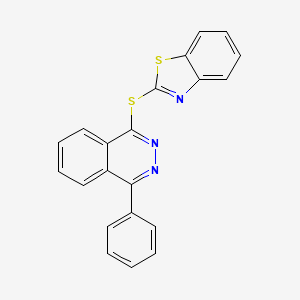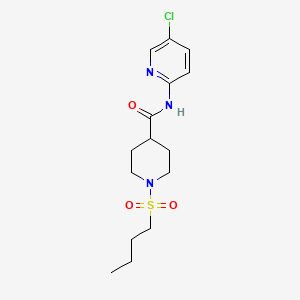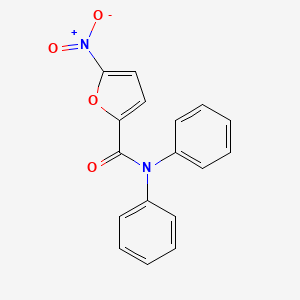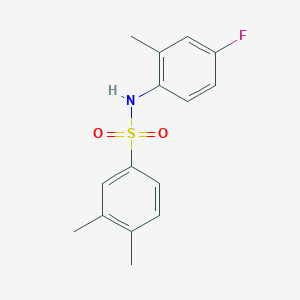![molecular formula C18H19FN2O2 B5353425 3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide](/img/structure/B5353425.png)
3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide is an organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 4-morpholin-4-ylphenylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-cancer agent, particularly in breast cancer research.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide involves its interaction with specific molecular targets. One of the primary targets is the mitogen-activated protein kinase 14 (MAPK14), which plays a crucial role in cellular signaling pathways. By modulating the activity of MAPK14, the compound can influence various cellular processes, including proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
- (3-fluoro-4-morpholin-4-ylphenyl)carbamic acid benzyl ester
- 4-(4-amino-3-fluorophenyl)morpholin-3-one
Uniqueness
3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide stands out due to its specific substitution pattern and the presence of both fluorine and morpholine groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-6-17(7-5-14)21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFILJLVHFOTUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(BUTAN-2-YL)PHENYL]-1-(2-METHOXYACETYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5353343.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5353348.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5353349.png)


![(3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol](/img/structure/B5353369.png)
![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one](/img/structure/B5353370.png)
![methyl (2Z)-2-(1H-indol-3-ylmethylidene)-7-methyl-3-oxo-5-(2-propan-2-yloxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5353377.png)
![4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5353394.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-furyl)-2-oxoacetamide](/img/structure/B5353401.png)
![4-bromo-N-{2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5353409.png)


![5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5353436.png)
